4-(Thiophen-3-yl)butane-1,3-diol
Description
4-(Thiophen-3-yl)butane-1,3-diol is a secondary alcohol featuring a thiophene ring substituted at the 3-position of a butane-1,3-diol backbone. The compound’s synthesis might involve catalytic asymmetric methods (as seen in –2) or aldehyde-phenol condensation reactions ().
Properties
Molecular Formula |
C8H12O2S |
|---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-thiophen-3-ylbutane-1,3-diol |
InChI |
InChI=1S/C8H12O2S/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6,8-10H,1,3,5H2 |
InChI Key |
FAKWXOUVZONICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butane-1,3-diol typically involves the introduction of the thiophene ring to a butane-1,3-diol backbone. One common method is the condensation reaction between thiophene derivatives and butane-1,3-diol under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds, can be adapted to synthesize thiophene-containing diols .
Industrial Production Methods
Industrial production of 4-(Thiophen-3-yl)butane-1,3-diol may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as potassium carbonate or DABCO (1,4-diazabicyclo[2.2.2]octane) can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the thiophene ring.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of 4-(Thiophen-3-yl)butane-1,3-dione.
Reduction: Formation of 4-(Dihydrothiophen-3-yl)butane-1,3-diol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)butane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)butane-1,3-diol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Diversity and Substituent Effects
The butane-1,3-diol scaffold is versatile, with substituents dictating properties and applications:
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
